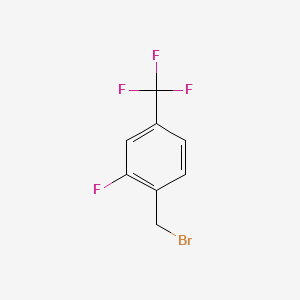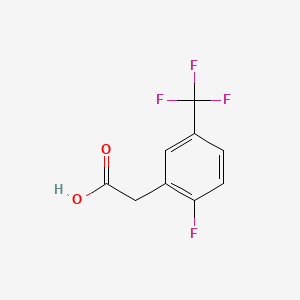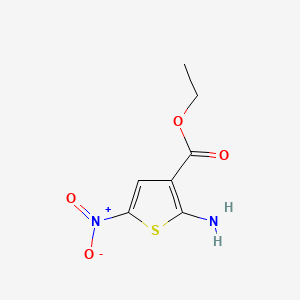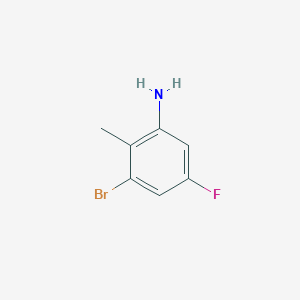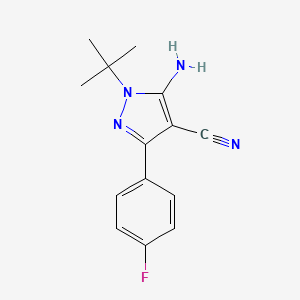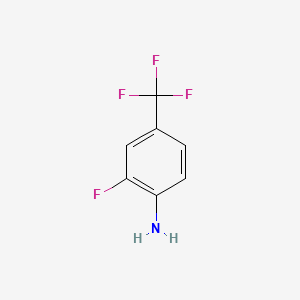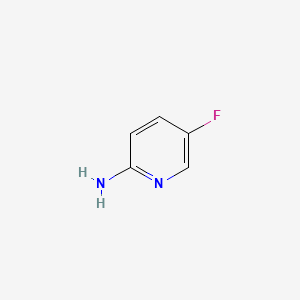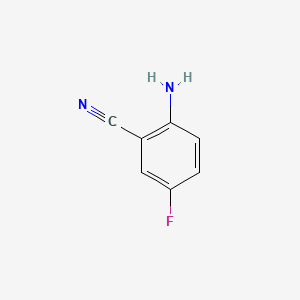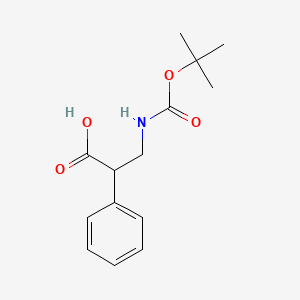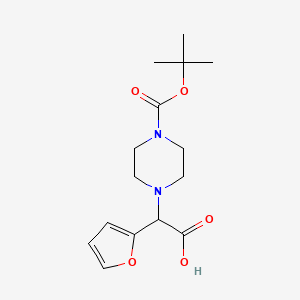
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a compound that features a piperazine ring, a common structural motif found in many FDA-approved drugs and biologically active compounds. The piperazine core is often modified at its nitrogen atoms, but recent research has shown the potential of diversifying its chemical structure through carbon substitutions . The tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under acidic conditions without affecting other sensitive functional groups .
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in various studies. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent inhibitors, where the Boc group was substituted with fluorine to improve stability and activity . Another study reported the synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, which involved the reaction of aryl/aralkyl amines with 2-bromoacetylbromide followed by a reaction with 2-furoyl-1-piperazine . Additionally, asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines was achieved through nucleophilic addition to N-tert-butanesulfinyl imines, with the Boc group playing a crucial role in protecting the piperazine nitrogen during the reaction .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for multiple stereoisomers. Studies have shown that chiral amino acids can be transformed into 3-substituted and 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity, resulting in diverse sets of single stereoisomers . X-ray crystallography has been used to confirm the structure of alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides, providing insights into the mechanisms of reactions involving organometallic reagents .
Chemical Reactions Analysis
The Boc group is known for its stability under acidic conditions, making it a valuable protective group in the synthesis of piperazine derivatives. The fluorine-substituted Boc group has been identified as an acid-stable bioisostere, which can enhance the properties of piperazine-based compounds . The reactivity of piperazine derivatives can be manipulated through the selective deprotection of the Boc group, allowing for further functionalization and the synthesis of complex molecules .
Physical and Chemical Properties Analysis
Piperazine derivatives exhibit a range of physical and chemical properties that make them suitable for drug development. Their ability to form stable crystalline structures allows for the determination of their stereochemistry and aids in the design of compounds with specific biological activities . The introduction of substituents such as the Boc group can influence the lipophilicity, stability, and overall pharmacokinetic profile of these molecules, which is crucial for their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Adenosine A2a Receptor Antagonists
- Piperazine derivatives, closely related to your compound of interest, have shown potential as adenosine A2a receptor antagonists. These compounds demonstrate oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Synthesis of Piperazinyl Amides
- Efficient methods have been developed for synthesizing piperazinyl amides of 18β-glycyrrhetinic acid, which are structurally similar to your compound (Cai et al., 2020).
Formation of Piperazine-2,5-dione Derivatives
- Studies show that certain aminosuccinyl peptides, upon acidolytic deprotection, transform into piperazine-2,5-dione derivatives under neutral conditions. This highlights the chemical versatility of piperazine-based compounds (Schön & Kisfaludy, 2009).
Antibacterial Agents
- New series of piperazinyl derivatives, similar to the compound you're inquiring about, have been synthesized and evaluated for their antibacterial potential. This research indicates the potential of such compounds in developing new antibacterial agents (Hussain et al., 2018).
Crystallography and Biological Evaluation
- Derivatives of N-Boc piperazine have been synthesized and characterized, providing insights into their structural and potential biological properties. This information is crucial for understanding the applications of related compounds in medicinal chemistry (Kulkarni et al., 2016).
Role in Histamine Receptor Antagonism
- Cetirizine, a piperazine antihistamine, which shares structural similarities with your compound, is effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Piperazine Derivatives in PET Imaging
- Research on 2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine as a PET tracer for cerebral adenosine A2A receptors, demonstrates the diagnostic and imaging applications of piperazine derivatives (Zhou et al., 2014).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDLSSPUNZCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376124 |
Source


|
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
CAS RN |
870719-85-0 |
Source


|
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

